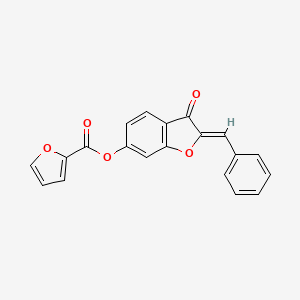

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives are important in organic chemistry and are found in various natural sources, most notably in plants, algae, and microorganisms . They serve as structural motifs in biologically active molecules . Polysubstituted furans represent important cores and moieties of some biological compounds and act as useful intermediates in organic synthesis .

Synthesis Analysis

Polysubstituted furans can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

Furan derivatives have a highly functionalized molecular structure . The presence of an aldehyde group in furfural, a furan derivative, makes it possible to further synthesize higher value chemicals and polymer monomers .Chemical Reactions Analysis

Furfural, a furan derivative, can be converted into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .Physical And Chemical Properties Analysis

Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources . They are characterized by a ring structure composed of one oxygen and four carbon atoms .Scientific Research Applications

Organic Synthesis and Materials Science

Synthesis of Pi-Conjugated Heteroacenes Ladder-type heteroacenes containing furan rings, such as indolo[3,2-b]carbazoles and dibenzo[d,d']benzo[1,2-b:4,5-b']difurans, have been synthesized through palladium-catalyzed reactions. These compounds show promise in photophysical and electrochemical applications due to their lower HOMO energy levels and larger band gaps compared to hydrocarbon acene, pentacene, indicating potential for use in electronic devices (Kawaguchi et al., 2007).

High-Performance Polymers Furan-containing benzoxazine monomers have been developed for creating polymers with high cross-linking densities and thermal stability. These materials exhibit high glass transition temperatures, char yields, and low flammability, making them suitable for advanced material applications (Liu & Chou, 2005).

Medicinal Chemistry

Analgesic Agents Compounds related to benzofuran derivatives have been evaluated for their analgesic activity, showing potential as pain management solutions. For instance, 7-benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid combined potent analgesic activity with low gastric irritancy, suggesting its utility in designing new analgesic drugs (Boyle et al., 1986).

Antimicrobial Activities New carboxylic acids derived from furan have been synthesized and showed promising antimicrobial activities. Organotin carboxylates, in particular, displayed higher biocide activity against various fungi and bacteria, highlighting their potential in developing new antimicrobial agents (Dias et al., 2015).

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its targets.

Biochemical Pathways

Furan derivatives can influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Pharmacokinetics

The pharmacokinetic properties of furan derivatives can vary widely depending on their specific structures . These properties can significantly impact the bioavailability of the compound.

Result of Action

Furan derivatives are known to have a wide range of biological and pharmacological effects . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Future Directions

The future prospective and challenges in the utilization of furfural, a furan derivative, through chemo- and bio-catalysis are being explored for the further design and optimization of catalytic processes for the conversion of furfural . This is part of a larger shift in the chemical industry from traditional resources such as crude oil to biomass .

properties

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-15-9-8-14(24-20(22)16-7-4-10-23-16)12-17(15)25-18(19)11-13-5-2-1-3-6-13/h1-12H/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZYGYFWSOTOHA-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)

![N-(1'-((3,5-dimethylisoxazol-4-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2865563.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2865569.png)

![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)

![3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865577.png)